molecular formula C7H3F2NO B14049865 2,5-Difluoro-3-hydroxybenzonitrile

2,5-Difluoro-3-hydroxybenzonitrile

Cat. No.: B14049865
M. Wt: 155.10 g/mol
InChI Key: WTYPTGHSSMDHHO-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-hydroxybenzonitrile (molecular formula: C₇H₃F₂NO) is a fluorinated aromatic nitrile derivative featuring fluorine atoms at the 2- and 5-positions of the benzene ring and a hydroxyl (-OH) group at the 3-position. This compound’s unique substituent arrangement confers distinct physicochemical properties, such as enhanced polarity due to the hydroxyl group and electron-withdrawing effects from fluorine and nitrile groups.

Properties

Molecular Formula

C7H3F2NO

Molecular Weight

155.10 g/mol

IUPAC Name

2,5-difluoro-3-hydroxybenzonitrile

InChI

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)7(9)6(11)2-5/h1-2,11H

InChI Key

WTYPTGHSSMDHHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-3-hydroxybenzonitrile typically involves the fluorination of 3-hydroxybenzonitrile. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of 2,5-Difluoro-3-hydroxybenzonitrile may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3-hydroxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Difluoro-3-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-hydroxybenzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxyl and nitrile groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Key Observations:

  • Polarity: The hydroxyl group in 2,5-Difluoro-3-hydroxybenzonitrile increases polarity compared to its methyl analog, enhancing solubility in polar solvents like water or ethanol .
  • Molecular Weight : The hydroxy variant has a slightly higher molecular weight (~155 vs. 153) than the methyl analog due to the -OH group’s oxygen content.

Pharmacological and Industrial Relevance

  • Pharmaceutical Applications: 2,5-Difluoro-3-Methylbenzonitrile: Used as a pharmaceutical intermediate, likely in lipophilic drug candidates due to its moderate LogP and absence of hydrogen bond donors . 2,5-Difluoro-3-hydroxybenzonitrile: Predicted to favor hydrophilic drug formulations or prodrugs requiring enhanced solubility. Its -OH group may also serve as a reactive site for further derivatization. 5-Bromo-2,3-difluorobenzonitrile: Bromine’s steric bulk and electronegativity may make it suitable for halogen bonding in enzyme inhibition or material science applications .
  • Safety and Handling :

    • The hydroxyl group in 2,5-Difluoro-3-hydroxybenzonitrile may increase hygroscopicity, necessitating storage under inert conditions compared to the methyl analog, which is stable in cool, dry environments .
    • Brominated analogs (e.g., 5-Bromo-2,3-difluorobenzonitrile) may pose greater environmental or toxicity risks due to halogen content .

Research Findings and Implications

Substituent Effects on Bioactivity

  • Fluorine vs. Bromine : Fluorine’s electronegativity enhances metabolic stability and bioavailability, while bromine’s polarizability supports stronger van der Waals interactions in target binding .
  • -OH vs. -CH₃ : The hydroxyl group improves aqueous solubility but may reduce cell membrane permeability, as seen in Lipinski’s rule violations for the hydroxy variant compared to the methyl analog .

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